molecular formula C21H28O3 B14053507 7-Oxodehydroabietic acid, methyl ester

7-Oxodehydroabietic acid, methyl ester

Cat. No.: B14053507
M. Wt: 328.4 g/mol
InChI Key: URPBIQPJABGDJD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 7-Oxodehydroabietic acid, methyl ester (C₂₁H₂₈O₃, molecular weight 328.45) is a diterpenoid derivative characterized by a ketone group at position 7 and a methyl ester at the carboxyl group (Fig. 1). Its IUPAC name is methyl 7-oxo-8,11,13-abietatrien-18-oate, and it is structurally related to abietane-type resin acids .

Sources and Significance
This compound is primarily identified in coniferous resins (family Pinaceae) and is a common oxidation product of resin acids like levopimaric and abietic acids . It has been detected in archaeological contexts, such as ancient Egyptian mummy balms and residues in wooden containers, indicating its role in historical resin-based materials . Industrially, it is associated with oxidized rosin additives in inks and varnishes .

Properties

IUPAC Name

methyl 1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBIQPJABGDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis Pathways

Oxidation of Dehydroabietic Acid Derivatives

The foundational route to 7-oxodehydroabietic acid involves the oxidation of dehydroabietic acid or its methyl ester. Chromium-based oxidants, such as Jones reagent (CrO₃ in H₂SO₄), have been historically employed to introduce the ketone group at the C7 position. For example:

  • Substrate : Methyl dehydroabietate (1.0 eq)
  • Oxidizing Agent : CrO₃ (2.5 eq) in acetone/H₂SO₄
  • Conditions : 0°C → rt, 12 h
  • Yield : ~65%

This method, while effective, faces criticism due to environmental concerns associated with chromium waste. Recent efforts have explored alternatives like TEMPO/NaClO₂ systems, though yields remain suboptimal (<50%).

Methylation of 7-Oxodehydroabietic Acid

The esterification of 7-oxodehydroabietic acid with methanol under acidic or basic conditions is a straightforward approach:
$$ \text{7-Oxodehydroabietic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺ or base}} \text{7-Oxodehydroabietic acid, methyl ester} $$

  • Catalyst : H₂SO₄ (5 mol%)
  • Conditions : Reflux, 6 h
  • Yield : 78–85%

Modern Catalytic Approaches

Propargylation and Click Chemistry

A 2025 study demonstrated the utility of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked derivatives of this compound. Key steps include:

Propargylation of 7-Oxodehydroabietic Acid
  • Reagents :
    • 7-Oxodehydroabietic acid (1.0 eq)
    • 3-Bromopropyne (1.2 eq)
    • K₂CO₃ (1.5 eq) in DMF
  • Conditions : RT, 24 h
  • Yield : 75%
Click Reaction with Aromatic Azides

The propargylated intermediate reacts with azides (e.g., 4-azidobenzoic acid) under Cu(I) catalysis:

  • Catalyst : CuSO₄·5H₂O/sodium ascorbate
  • Solvent : t-BuOH/H₂O (1:1)
  • Yield Range : 60–92% across 30 derivatives

Table 1 : Representative Yields for Triazole Hybrids

Azide Substituent Yield (%)
4-NO₂-phenyl 92
3-Cl-phenyl 85
2,4-Dimethoxy-phenyl 78

Methylation via Thermally Assisted Derivatization

Thermally assisted methylation with tetramethylammonium hydroxide (TMAH) enables rapid esterification and functionalization in a single step:

  • Substrate : 7-Oxodehydroabietic acid
  • Reagent : TMAH (10% in MeOH)
  • Conditions : 70°C, 30 min
  • Products :
    • Methyl ester (primary product)
    • C5-methylated byproduct (≤15%)

Mechanistic Insight : TMAH facilitates both acid-catalyzed esterification and base-mediated enolate formation, leading to competitive methylation at the ketone oxygen (enol ether formation).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (petroleum ether/EtOAc 10:1 → 5:1) achieves >95% purity.
  • HPLC : Reverse-phase C18 columns (MeOH/H₂O 85:15) resolve methylated byproducts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.67 (s, 3H, COOCH₃), δ 2.45 (m, H7).
  • MS (EI) : m/z 328 [M]⁺.

Challenges and Optimizations

Byproduct Formation

Methylation at C5 or C15 positions remains a hurdle, particularly with TMAH. Strategies to suppress this include:

  • Lowering reaction temperature (50°C instead of 70°C)
  • Using bulkier bases (e.g., TBAH) to hinder steric access

Scalability Issues

CuAAC reactions face limitations in large-scale synthesis due to copper removal requirements. Recent advances propose immobilized Cu catalysts on mesoporous silica, reducing residual metal to <5 ppm.

Chemical Reactions Analysis

7-Oxodehydroabietic acid, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols for esterification). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Oxodehydroabietic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxodehydroabietic acid, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .

Comparison with Similar Compounds

Dehydroabietic Acid (DHA) and Methyl Dehydroabietate

Property 7-Oxodehydroabietic Acid, Methyl Ester Dehydroabietic Acid (DHA) Methyl Dehydroabietate
Molecular Formula C₂₁H₂₈O₃ C₂₀H₂₈O₂ C₂₁H₃₀O₂
Functional Groups 7-keto, methyl ester None (parent acid) Methyl ester
Key Mass Spectra Peaks m/z 253 (base), 328 (M⁺) m/z 299, 314 m/z 314, 299
Stability More oxidized; stable under pyrolysis Prone to oxidation Moderate stability
Applications Archaeological resins, art materials Pitch, waterproofing agents Mummy balms, adhesives
  • Structural Differences : The 7-keto group in 7-oxodehydroabietic acid enhances its oxidation state compared to DHA, which lacks this functional group. Methyl dehydroabietate is the esterified form of DHA, improving volatility for GC-MS detection .
  • Degradation Pathways : DHA undergoes oxidation to form 7-oxodehydroabietic acid, particularly in heated or aged resins .

Abietic Acid and Levopimaric Acid

Property This compound Abietic Acid Levopimaric Acid
Oxidation Susceptibility Terminal oxidation product High (conjugated double bonds) Moderate
Thermal Behavior Stable up to 450 K Decarboxylates >450 K Forms DHA and 7-oxo derivatives
Biological Role Allergenic potential Anti-inflammatory Precursor to oxidized diterpenoids
  • Oxidation Products : Levopimaric acid oxidizes to yield 7-oxodehydroabietic acid and DHA, especially under thermal stress .
  • Biological Activity : Abietic acid is associated with anti-inflammatory properties, whereas 7-oxodehydroabietic acid may cause contact dermatitis in oxidized forms .

Other Oxidized Diterpenoids

  • 7-Oxocallitrisic Acid : Structurally analogous to 7-oxodehydroabietic acid but differs in substituent positions. Both are used as biomarkers for resin degradation .
  • 15-Hydroxy-7-oxodehydroabietic Acid : A further oxidized derivative, detected alongside 7-oxodehydroabietic acid in aged resins and archaeological samples .

Stability and Degradation in Archaeological and Industrial Contexts

  • Thermal Stability : this compound is more stable than its precursors (e.g., abietic acid) due to its ketone group, making it a reliable biomarker in ancient resins .
  • Degradation Markers : In archaeological residues, the ratio of 7-oxodehydroabietic acid to DHA helps distinguish between unheated resins (low 7-oxo) and processed pitches (high 7-oxo) .

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